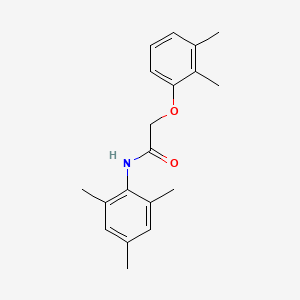

2-(2,3-dimethylphenoxy)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dimethylphenoxy)-N-mesitylacetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that belongs to the class of acetamides. It has a molecular formula of C22H27NO2 and a molecular weight of 341.46 g/mol.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Compounds like "2-(2,3-dimethylphenoxy)-N-mesitylacetamide" are often subjects of research in the field of organic synthesis and chemical reactivity. The presence of dimethylphenoxy and mesitylacetamide groups suggests its potential utility in the synthesis of a variety of organic compounds. Studies on related compounds have explored their roles as intermediates in the synthesis of complex molecules, highlighting the versatility of such compounds in contributing to the development of new synthetic pathways and methodologies (Le Bras & Muzart, 2018).

Photophysics and Electrochemistry

Research on phlorin macrocycles indicates the influence of substituents on the electrochemical and photophysical properties of compounds. Given the structural complexity of "this compound," similar investigations could explore how its specific substituents affect its behavior in electronic and light-induced processes. Such studies are fundamental in fields like materials science, where understanding the interaction with light and electric charges is crucial (Pistner et al., 2013).

Environmental and Analytical Applications

Compounds with specific functional groups have been used as probes or reagents in environmental and analytical chemistry. For instance, the development of fluorescent probes for detecting carbonyl compounds in water samples showcases the potential of utilizing specific chemical functionalities for sensitive and selective detection methods. This suggests the possibility of adapting compounds like "this compound" for similar analytical applications, contributing to environmental monitoring and analysis (Houdier et al., 2000).

Materials Science

In the context of materials science, the solubility and interaction of compounds with various solvents can significantly influence the development of new materials, such as polymers or coatings. Research on the dissolution of halogenated epoxy resin substrates using dimethylacetamide highlights the relevance of understanding chemical interactions for material processing and recycling (Verma et al., 2017).

Catalysis and Energy Applications

The activation and oxidation of hydrocarbons by metal complexes, as studied in mesitylene C–H bonds, provide insights into the catalytic potential of compounds with specific ligands or metal coordination environments. "this compound" could potentially serve as a ligand in metal complexes for catalytic applications, including energy conversion processes or the development of new catalytic systems (Zhou et al., 2015).

Propiedades

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-12-9-14(3)19(15(4)10-12)20-18(21)11-22-17-8-6-7-13(2)16(17)5/h6-10H,11H2,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCNRFHNHGSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)